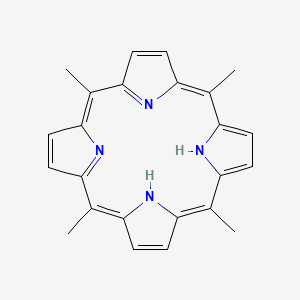

5,10,15,20-Tetramethyl-21H,23H-porphine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,10,15,20-tetramethyl-21,22-dihydroporphyrin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4/c1-13-17-5-7-19(25-17)14(2)21-9-11-23(27-21)16(4)24-12-10-22(28-24)15(3)20-8-6-18(13)26-20/h5-12,25-26H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZBOUYBQUXMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC1=N5)C)C)C)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5,10,15,20 Tetramethyl 21h,23h Porphine

Established Synthetic Pathways for Meso-Alkyl Porphyrins

The synthesis of meso-substituted porphyrins, including those with alkyl groups like 5,10,15,20-tetramethyl-21H,23H-porphine, has evolved significantly from early methods that required harsh conditions. Modern strategies offer milder conditions and improved yields. The primary methods involve the acid-catalyzed condensation of pyrrole (B145914) with an appropriate aldehyde, in this case, acetaldehyde (B116499).

The Rothemund reaction , first reported by Paul Rothemund in 1936, represents the foundational one-pot synthesis for porphyrins from pyrroles and aldehydes. wikipedia.org Early iterations of this method involved reacting pyrrole and an aldehyde in a sealed tube at high temperatures and pressures for extended periods, often resulting in low yields. wikipedia.orgresearchgate.net

Subsequent modifications by Adler and Longo, and later by Lindsey, have made the synthesis of meso-substituted porphyrins far more accessible and efficient.

The Adler-Longo Method: This approach, developed in the 1960s, involves refluxing pyrrole and the aldehyde in an organic acid like propionic acid under aerobic conditions. wikipedia.orgresearchgate.net This method is simpler than the original Rothemund conditions and typically provides yields in the 10-30% range for many meso-substituted porphyrins. nih.gov

The Lindsey Synthesis: Developed in the 1980s, this is a two-step, one-flask room-temperature method that has become a standard for preparing a wide variety of meso-substituted porphyrins. researchgate.netufl.edu It involves the acid-catalyzed condensation of pyrrole and an aldehyde at high dilution in a chlorinated solvent (e.g., dichloromethane) to form the porphyrinogen (B1241876) intermediate. ufl.educhem-station.com This is followed by oxidation, typically with an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield the final porphyrin. ufl.eduacs.org The Lindsey conditions significantly improve yields to the 30-40% range and are compatible with a wider variety of sensitive functional groups on the aldehyde. wikipedia.orgufl.eduacs.org

The choice of acid catalyst is critical in the Lindsey synthesis, with strong organic acids like trifluoroacetic acid (TFA) or Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) being commonly used. wikipedia.orgufl.edu The high dilution is necessary to favor the intramolecular cyclization of the intermediate polypyrromethane chain, minimizing the formation of unwanted linear oligomeric side products, which is a common challenge in porphyrin synthesis. chem-station.comacs.org

Table 1: Comparison of Key Synthetic Methods for Meso-Substituted Porphyrins

| Method | Typical Conditions | Catalyst | Typical Yields | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Rothemund | High temperature (e.g., 220°C) and pressure in a sealed tube. wikipedia.orgresearchgate.net | None or mineral acids. wikipedia.org | Low (<10%). researchgate.netnih.gov | Historically significant, one-pot reaction. | Harsh conditions, low yield, limited scope. researchgate.netnih.gov |

| Adler-Longo | Refluxing propionic acid (e.g., 141°C) in open air. wikipedia.orgresearchgate.net | Propionic acid (solvent and catalyst). wikipedia.org | 10–30%. nih.gov | Simple procedure, no inert atmosphere needed. | High temperature, potential for side reactions. acs.org |

| Lindsey | Room temperature, high dilution (e.g., 10 mM) in CH₂Cl₂. ufl.educhem-station.com | TFA or BF₃·OEt₂. wikipedia.org | 30–40%. wikipedia.orgufl.edu | Mild conditions, higher yields, broad scope. acs.org | Requires high dilution and inert atmosphere for condensation. nih.gov |

Strategies for Targeted Functionalization of this compound

Once synthesized, the porphyrin macrocycle can be chemically modified to tune its properties. Functionalization can occur at the peripheral β-pyrrolic positions, the meso-alkyl groups, or by introducing substituents onto related porphyrin analogs that are then used in further reactions.

The periphery of the porphyrin ring offers multiple sites for functionalization. mdpi.com These modifications can be achieved through various organic reactions.

Electrophilic Aromatic Substitution (SEAr): The β-pyrrolic positions of the porphyrin are electron-rich and susceptible to electrophilic attack. Reactions such as halogenation (e.g., with N-bromosuccinimide, NBS) or nitration can introduce functional groups at these positions. nih.govsemanticscholar.org These groups can then serve as handles for further transformations, such as transition metal-catalyzed cross-coupling reactions. acs.org

Modification of Meso-Alkyl Groups: The methyl groups at the meso positions can also be functionalized, although this is often more challenging. Radical reactions or oxidation could potentially introduce functionality, but controlling selectivity can be difficult.

Cycloaddition Reactions: The double bonds at the β-pyrrolic positions can act as dienophiles or dipolarophiles in cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions. mdpi.com These reactions are powerful tools for creating reduced porphyrin systems like chlorins and bacteriochlorins, or for introducing complex fused ring systems onto the porphyrin periphery. mdpi.com

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a wide range of functional groups onto aromatic systems. wikipedia.org However, for SNAr to occur, the aromatic ring must be electron-deficient. wikipedia.org The standard porphyrin macrocycle is electron-rich and thus not a good substrate for direct SNAr. semanticscholar.org

Therefore, this strategy is typically applied to porphyrin analogs that have been activated by strong electron-withdrawing groups. thieme-connect.comnih.gov

Activation of the Porphyrin Ring: To make the porphyrin susceptible to nucleophilic attack, electron-withdrawing groups like nitro (–NO₂) or fluoro (–F) groups are introduced onto the macrocycle, often at the meso-aryl or β-positions. thieme-connect.comnih.gov For example, perfluorinated or nitrated meso-tetraphenylporphyrins are common substrates for SNAr reactions. nih.govresearchgate.net

The SNAr Reaction: Once activated, these porphyrins can react with a variety of nucleophiles (e.g., alkoxides, amines, thiols) to displace a leaving group (like a halide or nitro group). semanticscholar.orgnih.gov This allows for the covalent attachment of diverse functionalities, including sugars or other biologically relevant molecules, often without the need for a metal catalyst. nih.gov This method is particularly useful for creating complex substituent patterns that are difficult to achieve through other synthetic routes. nih.gov

Connecting the porphyrin core to other molecular units is essential for creating advanced materials and biomedical agents. nih.gov "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a highly efficient and popular method for this purpose. rsc.orgrsc.org

To utilize click chemistry, the porphyrin must first be functionalized with either an azide (B81097) or a terminal alkyne group. This can be achieved by synthesizing the porphyrin from an aldehyde that already contains the desired "clickable" handle or by post-synthetic modification. The resulting porphyrin can then be "clicked" onto a complementary-functionalized biomacromolecule, polymer, or nanoparticle. nih.govrsc.org The CuAAC reaction is known for its high yield, specificity, and tolerance of a wide range of functional groups, forming a stable triazole linkage. nih.govrsc.org

Other important coupling reactions include:

Suzuki Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between a boronic acid/ester and an organic halide. Halogenated porphyrins (e.g., bromo- or iodo-substituted) are excellent substrates for coupling with various aryl or alkyl boronic acids to introduce new substituents at the meso- or β-positions. nih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, providing a direct route to ethynyl-conjugated porphyrin systems. acs.org

Synthesis of Polymeric and Dendritic Porphyrin Architectures

Porphyrins serve as excellent building blocks for the construction of large, well-defined supramolecular structures such as polymers and dendrimers, owing to their rigid, planar geometry and versatile functionalization chemistry. nih.govworldscientific.com

Porphyrin-Containing Polymers: Porphyrins can be incorporated into polymeric chains either as a pendant group attached to the polymer backbone or as an integral part of the main chain. The synthesis often involves preparing porphyrin monomers with polymerizable groups (e.g., vinyl, acrylate) and then subjecting them to standard polymerization techniques.

Dendritic Porphyrins: Dendrimers are highly branched, monodisperse macromolecules. diva-portal.org Porphyrins are frequently used as the central core from which dendritic wedges are grown. diva-portal.orgacs.org A common synthetic approach is the divergent method, where generations of branching units are sequentially added to functional groups on the porphyrin core. acs.orgdiva-portal.org For example, a porphyrin bearing multiple hydroxyl groups, such as 5,10,15,20-tetrakis(4-hydroxyphenyl)porphine, can be used as a starting point to build successive generations of dendrons, effectively encapsulating the porphyrin core. diva-portal.orgdiva-portal.org These dendritic structures can modify the solubility, photophysical properties, and steric environment of the central porphyrin. acs.org

Overcoming Synthetic Challenges, Including Purification and Yield Optimization

Low Yields and Side Products: A primary challenge is the formation of a complex mixture of linear polypyrrole oligomers and other side products alongside the desired cyclic porphyrin. chem-station.comresearchgate.net The Lindsey synthesis addresses this by using high dilution to favor cyclization over polymerization. chem-station.com Mechanochemical synthesis, which involves grinding reagents together with minimal or no solvent, has also emerged as a greener alternative that can produce comparable yields to solution-based methods while reducing solvent waste. nih.gov

Purification: The purification of porphyrins from the reaction mixture is notoriously difficult and often requires laborious column chromatography. nih.govrsc.orgrsc.org The crude product can contain unreacted starting materials, linear polymers, and sometimes other porphyrinic macrocycles. Optimizing reaction conditions to minimize side products is the first step toward easier purification. In some cases, particularly with the Adler-Longo method, the porphyrin product crystallizes directly from the reaction mixture upon cooling, simplifying the workup. researchgate.net

Yield Optimization: Yields can be highly dependent on the specific aldehyde used, the choice of acid catalyst, the oxidant, and the reaction conditions (temperature, concentration). ufl.edu For instance, the Lindsey methodology has been extensively optimized, showing that the choice of acid and careful control of reaction time are crucial for maximizing yield and preventing scrambling in the synthesis of unsymmetrical porphyrins. acs.orgnih.gov Furthermore, combining metabolic engineering with biocatalysis represents a frontier approach, enabling the high-yield production of specific porphyrin intermediates like coproporphyrin III, which can then be converted to various valuable porphyrins. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization of 5,10,15,20 Tetramethyl 21h,23h Porphine and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of porphyrins. By probing the magnetic environments of atomic nuclei, it provides detailed information about connectivity and dynamic processes.

In the solid state, the N-H tautomerization of free-base porphyrins—the exchange of the two inner protons among the four nitrogen atoms—can be investigated using high-resolution solid-state ¹³C NMR. This dynamic process, which is often too fast to be observed on the NMR timescale in solution at room temperature, can be slowed down or distinguished in the crystalline state.

Studies on 5,10,15,20-tetraalkylporphyrins have utilized ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR to probe this tautomerism. frontierspecialtychemicals.com The spectra reveal distinct signals for the α- and β-pyrrole carbons. The equivalence or non-equivalence of these signals provides direct evidence for the rate of the proton exchange. In a static structure, two distinct sets of signals for the "protonated" and "unprotonated" pyrrole (B145914) rings would be expected. However, rapid tautomerization leads to an averaging of these signals, resulting in a simplified spectrum. Variable-temperature solid-state NMR can track the changes in the spectra as the tautomerization rate changes, allowing for the determination of the energy barriers for this fundamental process. frontierspecialtychemicals.com

Table 1: Representative Solid-State ¹³C NMR Data for Porphyrin Cores Note: Specific chemical shift values for 5,10,15,20-Tetramethyl-21H,23H-porphine require dedicated solid-state NMR analysis. The table illustrates typical shifts for a porphyrin undergoing tautomerization.

| Carbon Position | Typical Chemical Shift (ppm) | Observation |

|---|---|---|

| α-pyrrole (Cα) | ~145 | Averaged signal due to rapid N-H tautomerization. |

| β-pyrrole (Cβ) | ~135 | Averaged signal due to rapid N-H tautomerization. |

In solution, a suite of NMR experiments is used for the comprehensive assignment of all proton and carbon signals and to confirm the molecular structure.

¹H NMR: One-dimensional proton NMR is the initial step for characterization. For 5,10,15,20-tetramethylporphyrin, the spectrum typically shows a signal for the β-pyrrole protons, a signal for the meso-methyl protons, and a highly shielded signal for the inner N-H protons, which appears at a negative chemical shift due to the powerful diatropic ring current of the aromatic macrocycle. assumption.eduresearchgate.net

¹H-¹H COSY (Correlation Spectroscopy): This 2D technique identifies protons that are spin-coupled to each other, typically over two to three bonds. In this molecule, it would primarily confirm the absence of coupling for the isolated methyl and pyrrole proton spin systems.

¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to reveal entire spin systems. For instance, a cross-peak would connect all protons within a single, unbroken chain of couplings.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It is essential for assigning carbon signals by linking them to their known proton assignments (e.g., linking the β-pyrrole ¹H signal to the β-pyrrole ¹³C signal).

Table 2: Representative Solution ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Data compiled from theoretical calculations and experimental findings for related compounds. researchgate.net

| Atom | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| H/C | β-pyrrole | ~9.4 | ~132 | Hβ → Cα, Cβ' |

| H/C | meso-CH₃ | ~3.6 | ~22 | H-CH₃ → C-meso, Cα |

| H | N-H | ~ -3.0 | - | H-N → Cα |

| C | C-meso | - | ~107 | - |

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. assumption.edu The frequencies of these vibrations are determined by the masses of the atoms, the strength of the chemical bonds, and the molecular geometry. For porphyrins, these spectra provide a detailed fingerprint of the macrocycle's structure.

The vibrational modes can be broadly categorized as stretching, bending, and torsional motions of the porphyrin skeleton and its peripheral substituents. Key bands in the IR and Raman spectra correspond to C-C and C-N stretching within the pyrrole rings and at the meso bridges. The positions of these bands are sensitive to the electronic state of the macrocycle, making vibrational spectroscopy a powerful tool for studying ground and excited states. In metal complexes, new vibrational modes involving the metal-nitrogen bonds appear at low frequencies, providing direct information about the coordination environment. Resonance Raman spectroscopy, where the excitation laser wavelength is tuned to an electronic absorption band, can selectively enhance vibrations coupled to that electronic transition, offering insights into the nature of the excited state geometry. researchgate.net

Table 3: Representative Vibrational Frequencies (cm⁻¹) for this compound Assignments based on general porphyrin vibrational analysis.

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy |

|---|---|---|

| 3315 | N-H stretch | IR |

| ~1600 | C=C stretch (pyrrole) | Raman, IR |

| ~1350-1450 | C-N stretch, Pyrrole modes | Raman, IR |

| ~1000-1200 | C-H in-plane bend, CH₃ rock | Raman, IR |

X-ray Crystallography for Molecular and Crystal Structure Elucidation

For porphyrins, crystallographic analysis reveals the conformation of the 24-atom macrocycle. While often depicted as planar, porphyrin rings can exhibit significant out-of-plane distortions, such as saddled, ruffled, or domed conformations, in response to peripheral substituents or crystal packing forces.

In metal-porphyrin complexes, X-ray crystallography is crucial for defining the coordination geometry around the central metal ion. This includes the metal-nitrogen bond lengths and the position of the metal ion relative to the plane of the four coordinating nitrogen atoms (the N4 plane). The metal can be perfectly in-plane or displaced out-of-plane. The technique also identifies any axial ligands coordinated to the metal above or below the porphyrin plane. Studies on myoglobin (B1173299) reconstituted with the iron(III) complex of 5,10,15,20-tetramethylporphyrin have provided detailed structural data, showing how the protein environment accommodates the synthetic heme and revealing the specific interactions that stabilize the complex. oup.comnih.gov

Table 4: Selected Crystallographic Data for an Iron(III) Complex of 5,10,15,20-Tetramethylporphyrin Data derived from studies of reconstituted myoglobin. oup.comunl.edu

| Structural Parameter | Description | Typical Value |

|---|---|---|

| Fe-N (pyrrole) distance | Bond length between iron and a pyrrole nitrogen | ~2.0 - 2.1 Å |

| Fe displacement from N4 plane | Distance of the iron atom from the mean plane of the four nitrogen atoms | Varies (e.g., 0.1 - 0.4 Å) |

| Macrocycle Conformation | Overall shape of the porphyrin ring | Typically near-planar with minor ruffling or saddling |

Electronic Absorption and Emission Spectroscopy (Focus on Spectroscopic Phenomena)

The electronic properties of this compound, a representative of the broader class of porphyrins, are dominated by its highly conjugated π-electron system. Electronic absorption and emission spectroscopy are powerful tools to probe the intricate electronic transitions within this macrocycle and its metallic complexes.

The electronic absorption spectrum of porphyrins is characterized by two main features: the intense Soret band (or B band) in the near-ultraviolet region (around 400 nm) and the weaker Q bands in the visible region (500-700 nm). lasalle.edu These bands arise from π-π* transitions within the porphyrin macrocycle.

According to Gouterman's four-orbital model, these transitions occur between the two highest occupied molecular orbitals (HOMOs), which are of a1u and a2u symmetry, and the two lowest unoccupied molecular orbitals (LUMOs), which are a degenerate pair of eg* symmetry. researchgate.net The intense Soret band is attributed to the strongly allowed transition to the second excited singlet state (S2), while the Q bands correspond to the quasi-forbidden transitions to the first excited singlet state (S1). lasalle.edu The Q bands often exhibit a fine structure, typically with four distinct peaks for free-base porphyrins, which arise from vibronic coupling. lasalle.edu

The introduction of methyl groups at the meso positions in this compound, as well as the nature of the solvent, can influence the precise energies of these transitions. For instance, in a study of meso-substituted tetra-aryl porphyrins, the position and intensity of the Soret and Q bands were shown to be sensitive to the electronic nature of the substituents. rsc.org

Upon complexation with a metal ion, the symmetry of the porphyrin can change, leading to alterations in the absorption spectrum. For many metalloporphyrins, the number of Q bands reduces from four to two due to the higher effective symmetry of the molecule. lasalle.edu

A simplified energy level diagram illustrates these key electronic transitions. The ground state is denoted as S0. Upon absorption of a photon, the molecule is promoted to an excited singlet state, either S1 or S2. Internal conversion, a non-radiative process, typically leads to rapid relaxation from S2 to S1. From the S1 state, the molecule can return to the ground state via fluorescence or undergo intersystem crossing to the triplet manifold (T1). researchgate.netresearchgate.net

Table 1: Illustrative Absorption Maxima for Meso-Substituted Porphyrins

| Compound | Soret Band (nm) | Q Bands (nm) | Solvent |

| 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin (B15126411) | 415 | 512, 547, 590, 646 | - |

| 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | 417.8 | - | Tetrahydrofuran |

| 5,10,15,20-Tetraphenylporphyrin | 415 | - | Toluene |

This table provides illustrative data from related porphyrin compounds to demonstrate typical spectral features.

Fluorescence and phosphorescence spectroscopy provide valuable insights into the de-excitation pathways of the excited states of this compound and its complexes.

Fluorescence is the emission of light from the relaxation of the first excited singlet state (S1) to the ground state (S0). The fluorescence spectrum is typically a mirror image of the lowest energy Q-band in the absorption spectrum. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a key parameter in characterizing the efficiency of the fluorescence process. For many porphyrins, the fluorescence quantum yield is relatively low, indicating that other de-excitation pathways are significant. For example, the fluorescence quantum yield of 5,10,15,20-tetrakis(4-ethylphenyl)porphyrin has been reported to be 0.12 ± 0.04. nih.gov The introduction of a heavy metal ion into the porphyrin core often leads to a decrease in the fluorescence quantum yield due to enhanced intersystem crossing. scielo.br

Phosphorescence is the emission of light from the relaxation of the first excited triplet state (T1) to the ground state (S0). This transition is spin-forbidden, resulting in a much longer lifetime for the triplet state compared to the singlet state. Phosphorescence is typically observed at lower energies (longer wavelengths) than fluorescence. The study of phosphorescence provides direct information about the energy and lifetime of the triplet state, which is crucial for applications such as photodynamic therapy, where the triplet state plays a key role in generating reactive oxygen species. For instance, palladium and platinum complexes of a meso-unsubstituted tetraarylphthalimidoporphyrin have been shown to be highly phosphorescent, with quantum yields of 0.23 and 0.45, respectively. nih.gov

Table 2: Illustrative Photophysical Data for Meso-Substituted Porphyrins

| Compound | Fluorescence Quantum Yield (Φf) | Phosphorescence Quantum Yield (Φp) | Triplet Lifetime (τT) | Solvent |

| 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin | 0.12 ± 0.04 | - | - | - |

| 5,10,15,20-Tris(pentafluorophenyl)-20-(4-pyridyl)porphyrin | 0.06 | - | 10-11.1 ns | DMF |

| Pt meso-Ar4TAPIP | - | 0.05 | - | DMF |

| Pd meso-Ar4TAPIP | - | 0.23 | - | DMF |

This table provides illustrative data from related porphyrin compounds to demonstrate typical photophysical parameters. The specific values for this compound may vary.

Computational and Theoretical Investigations of 5,10,15,20 Tetramethyl 21h,23h Porphine

Quantum Chemical Calculations for Structural and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and chemical reactivity of porphyrin systems. By solving approximations of the Schrödinger equation, these methods can determine stable molecular geometries and the energetics of various chemical processes.

For porphyrin analogues, methods like the B3LYP/cc-pVTZ level of theory are employed to derive optimized geometries of both neutral and ionized forms. chemrxiv.org These calculations can predict key structural parameters such as the perimeter of the porphyrin cavity. For instance, in related studies, it has been shown that protonation of the porphyrin core leads to an expansion of the cavity perimeter. chemrxiv.org

Furthermore, quantum theory of atoms in molecules (QTAIM) can be applied to the calculated wave function to analyze the electron density distribution. chemrxiv.org This analysis helps in understanding the nature of chemical bonds and non-bonded interactions within the molecule, providing a theoretical basis for its reactivity. By mapping the electron density, researchers can identify regions susceptible to electrophilic or nucleophilic attack, thus predicting the molecule's chemical behavior.

| Parameter | H₂PP (Tetraphenylporphyrin) | HSPP (Monothiaporphyrin) | S₂PP (Dithiaporphyrin) |

| Cavity Perimeter (Å) | 16.20 | 16.54 | 16.88 |

| Data derived from studies on related tetraphenylporphyrin (B126558) analogues. chemrxiv.org |

Density Functional Theory (DFT) Studies of Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govmdpi.com It is particularly effective for large systems like porphyrins due to its balance of accuracy and computational cost. nih.gov DFT calculations are used to determine the electronic structure, including the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's electronic excitability and chemical stability. nih.gov A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited, which influences its absorption spectrum and photochemical properties. For many organic molecules, DFT functionals such as B3LYP combined with basis sets like 6-311++G(d,p) have proven effective in calculating these properties. nih.govnih.gov

Time-dependent DFT (TD-DFT) is an extension used to simulate electronic absorption spectra (like UV-Vis spectra), calculating excitation energies, wavelengths, and oscillator strengths of electronic transitions. nih.govmdpi.com These theoretical spectra can be compared directly with experimental results to validate the computational model and aid in the interpretation of spectral features. The analysis of the molecular orbitals involved in these transitions reveals their nature, such as π-π* transitions, which are characteristic of porphyrin macrocycles. mdpi.com

Table 2: Illustrative Frontier Orbital Energies from DFT Calculations on Related Molecules (Note: The following data is for a different organic molecule, presented to illustrate typical DFT calculation outputs.)

| Molecule | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| DBM | B3LYP/6-311++G(d,p) | -5.78 | -2.32 | 3.46 |

| DBM (after UV) | B3LYP/6-311++G(d,p) | -5.63 | -2.29 | 3.34 |

| Data for P-N,N-dimethylaminobenzylidenemalononitrile (DBM). nih.gov |

Molecular Dynamics Simulations (e.g., Proton Transfer Mechanisms within the Core)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. escholarship.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and dynamic processes like proton transfer.

In the context of 5,10,15,20-Tetramethyl-21H,23H-porphine, MD simulations are particularly valuable for investigating the tautomerization process, which involves the transfer of the two inner protons between the four nitrogen atoms of the porphyrin core. This process is crucial to the molecule's symmetry and electronic properties.

Advanced MD techniques, such as "molecular dynamics with quantum transitions" (MDQT), can be applied to accurately model the proton transfer event, which involves quantum mechanical effects like tunneling. illinois.edu These simulations treat the heavy atoms (carbon, nitrogen) using classical mechanics while the proton's motion is described quantum mechanically. illinois.edu Such studies can elucidate the pathway of proton transfer, identify the transition states, and calculate the energy barriers associated with the process, offering insights that are difficult to obtain through experiments alone. nih.govnih.gov

Calculation of Nuclear Magnetic Shielding Tensors

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation, and theoretical calculations are essential for interpreting the resulting spectra. The chemical shift of a nucleus in an NMR spectrum is determined by its magnetic shielding tensor (σ), which describes how the electron cloud around the nucleus shields it from the external magnetic field. nih.gov

Computational methods, particularly DFT, are used to calculate these nuclear magnetic shielding tensors. The Gauge-Including Atomic Orbital (GIAO) method is a reliable and widely used approach within the DFT framework for this purpose. nih.govq-chem.com The GIAO-DFT method calculates the shielding tensors for each nucleus in the molecule. These tensors are then averaged to yield the isotropic shielding value, which can be converted to a chemical shift by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov

These calculations are powerful for assigning specific resonance signals in an NMR spectrum to particular atoms in the molecule and for understanding how the chemical environment influences the magnetic shielding. q-chem.com The accuracy of these predictions has made computational NMR spectroscopy an indispensable tool in modern chemistry.

Coordination Chemistry of 5,10,15,20 Tetramethyl 21h,23h Porphine

Synthesis and Characterization of Metalloporphyrin Complexes with Diverse Metal Ions

The incorporation of metal ions into the TMP macrocycle is typically achieved through the reaction of the free-base porphyrin with a corresponding metal salt in a high-boiling point solvent. The choice of solvent and metal salt (e.g., chlorides, acetates, or acetylacetonates) is crucial for optimizing reaction yields and purity. The resulting metallo-TMP complexes are characterized by a suite of spectroscopic and analytical techniques, with UV-visible spectroscopy being particularly informative. The characteristic intense Soret band and the weaker Q-bands in the visible region of the spectrum are sensitive to the central metal ion, providing a primary method of characterization.

The synthesis of TMP complexes with first-row transition metals such as Cobalt(II), Nickel(II), Copper(II), and Zinc(II) is well-established. Generally, a solution of the metal salt is refluxed with the free-base porphyrin in solvents like dimethylformamide (DMF), toluene, or a chloroform/methanol mixture. The progress of the metal insertion can be conveniently monitored by UV-visible spectroscopy, observing the shift in the Soret band and the reduction of the Q-bands from four (in the free-base) to typically two (in the metalloporphyrin).

For heavier transition metals like Ruthenium, Rhenium, and Iridium, synthetic conditions may require higher temperatures or specific organometallic precursors. For instance, Ru(II) can be incorporated using ruthenium carbonyl compounds. Vanadyl (V(IV)O) porphyrins are typically synthesized using vanadium salts under conditions that promote the formation of the stable V=O unit.

The characterization of these complexes confirms the successful incorporation of the metal into the porphyrin core. Mass spectrometry provides definitive proof of the molecular weight, while UV-Vis spectroscopy reveals the electronic structure of the new complex. The position of the Soret and Q-bands is highly dependent on the nature of the central metal ion.

| Metal Ion | Typical Precursor | Common Solvent | Soret Band (λmax, nm) | Q-Bands (λmax, nm) |

|---|---|---|---|---|

| Co(II) | CoCl2 or Co(OAc)2 | DMF/Toluene | ~410-415 | ~525-535 |

| Ni(II) | Ni(OAc)2·4H2O | DMF/Acetic Acid | ~415-420 | ~525-535 |

| Cu(II) | Cu(OAc)2·H2O | DMF/Chloroform | ~415-420 | ~535-545 |

| Zn(II) | Zn(OAc)2·2H2O | Chloroform/Methanol | ~420-425 | ~545-555, ~580-590 |

| V(IV)O | VOSO4 | Pyridine/DMF | ~425-430 | ~550-560, ~585-595 |

| Ru(II) | [Ru(CO)3Cl2]2 | Toluene | ~410-415 | ~530-540 |

Note: The spectral data presented are representative values for tetramethylporphyrin complexes and may vary based on solvent and specific reaction conditions.

The coordination sphere of the central metal ion in a metallo-TMP complex is not limited to the four nitrogen atoms of the porphyrin ring. Many metals can coordinate one or two additional ligands, known as axial ligands, in positions perpendicular to the porphyrin plane. This phenomenon, known as axial ligation, significantly influences the electronic, spectroscopic, and chemical properties of the complex.

A notable example is observed in Nickel(II) porphyrins. In the absence of coordinating ligands, Ni(II)-TMP is typically a four-coordinate, square-planar complex with a low-spin (S=0, diamagnetic) electronic configuration. nih.gov Upon the introduction of a suitable axial ligand, such as ammonia or pyridine, the complex can become five- or six-coordinate. nih.gov This change in coordination number is accompanied by a shift in the spin-state of the Ni(II) center from low-spin to high-spin (S=1, paramagnetic). nih.gov This transition is driven by the transfer of an electron from the filled dz² orbital to the dx²-y² orbital. nih.gov This change in the electronic structure is readily observable in the UV-Vis spectrum, often causing a noticeable red shift in the Soret band. For example, the addition of ammonia to a Ni(II) porphyrin solution can cause the Soret band to shift to higher wavelengths, indicating the formation of a high-spin complex through axial coordination. nih.gov

Redox Chemistry of Metal-Porphine Systems

The extended π-conjugated system of the porphyrin macrocycle, combined with the presence of a redox-active transition metal, endows metallo-TMP complexes with rich electrochemical behavior. They can undergo both oxidation and reduction reactions, which can be centered either on the porphyrin ligand or the central metal ion.

The stability of the metal's coordination center and its ability to cycle between different oxidation states are key features of these systems. Cyclic voltammetry is a powerful technique used to probe these redox processes. Typically, metalloporphyrins exhibit two successive, quasi-reversible one-electron reductions and at least one quasi-reversible one-electron oxidation. nih.gov

The potentials at which these redox events occur are influenced by both the porphyrin macrocycle and the central metal. The first reduction and oxidation are generally considered to be ligand-centered, leading to the formation of a π-anion radical and a π-cation radical, respectively. The stability of these species is a testament to the aromaticity and electron-delocalizing ability of the porphyrin ring.

The central metal can also participate directly in redox reactions, leading to the interconversion of its oxidation states (e.g., Co(II)/Co(III) or Ru(II)/Ru(III)). The potential for these metal-centered processes depends on the specific metal and its coordination environment, including the presence of axial ligands. The interplay between metal-centered and ligand-centered redox events is a critical aspect of their chemistry, particularly in the context of catalysis, where the ability of the complex to access multiple stable or transient oxidation states is paramount.

Formation of Charge-Transfer Complexes with Electron Acceptors

Metalloporphyrins, with their electron-rich π-system, can act as electron donors to form charge-transfer (CT) complexes with suitable electron acceptor molecules. These complexes are formed through non-covalent interactions, such as π-π stacking or axial coordination, and are characterized by a new electronic absorption band, the charge-transfer band, which is not present in the spectra of the individual components.

A relevant example involves the interaction of cobalt(II) porphyrins, which are structurally similar to Co(II)-TMP, with fullerenes like C₆₀. mdpi.com Studies on (5,10,15,20-tetra(4-methylphenyl)porphinato)cobalt(II) have shown that it can bind fullerenes through two distinct mechanisms. mdpi.com Fullerene derivatives containing a pyridyl group can axially coordinate to the cobalt center, acting as a donor ligand. mdpi.com In contrast, unsubstituted C₆₀ interacts with the porphyrin via π-π stacking. mdpi.com In both cases, a charge transfer from the porphyrin macrocycle to the fullerene moiety is observed, a defining characteristic of these donor-acceptor complexes. mdpi.com The formation of such CT complexes significantly alters the photophysical and electrochemical properties of the metalloporphyrin, opening avenues for their application in molecular electronics and artificial photosynthesis.

Photophysics and Photochemistry of 5,10,15,20 Tetramethyl 21h,23h Porphine Based Systems

Excited State Dynamics and Energy Transfer Processes

The fate of the absorbed photon energy in a porphyrin molecule is dictated by a series of ultrafast dynamic processes. Following excitation to the second excited singlet state (S2, corresponding to the Soret band), the molecule typically undergoes very rapid internal conversion to the first excited singlet state (S1, corresponding to the Q-bands) on a femtosecond timescale. For example, in a related compound, 5,10,15,20-meso-tetrakis pentafluorophenyl porphyrin (H2F20TPP), this internal conversion occurs in approximately 160 femtoseconds. nih.gov From the S1 state, the molecule can relax to the ground state (S0) via fluorescence or undergo intersystem crossing (ISC) to the triplet state (T1). This triplet state is crucial as its long lifetime (microseconds to milliseconds) allows it to participate in subsequent energy or electron transfer reactions. researchgate.net

Energy transfer from an excited porphyrin can occur through two primary mechanisms: the Förster (dipole-dipole) mechanism and the Dexter (electron exchange) mechanism.

Intramolecular Energy Transfer: In systems where the porphyrin is covalently linked to another chromophore (an energy acceptor), energy can be transferred within the same molecule. This process is highly dependent on the distance and orientation between the donor (porphyrin) and acceptor, as well as the spectral overlap between the donor's emission and the acceptor's absorption. Studies on peptides carrying both a porphyrin and a naphthalene chromophore have shown that quenching of the excited naphthalene occurs via electronic energy transfer to the porphyrin ground state over nanosecond timescales. acs.org The efficiency of this long-range dipole-dipole interaction is sensitive to the conformational features of the molecular bridge connecting the two units. acs.org

Intermolecular Energy Transfer: This occurs between two separate molecules. A prominent example is the transfer of energy from the porphyrin's excited triplet state (T1) to ground-state molecular oxygen (³O₂). researchgate.net Because the energy of the porphyrin T1 state (typically 110–130 kJ/mol) is higher than the energy required to excite oxygen to its singlet state (¹O₂) (94 kJ/mol), this energy transfer is highly efficient. researchgate.net This process is fundamental to singlet oxygen generation.

The table below summarizes the excited state lifetimes for a related free-base porphyrin, showcasing the typical timescales for these dynamic processes.

| Compound | State | Lifetime | Process | Solvent |

| 5,10,15,20-meso-tetrakis pentafluorophenyl porphyrin | S2 | ~160 fs | Internal Conversion (S2 → S1) | Dichloromethane/THF |

| 5,10,15,20-meso-tetrakis pentafluorophenyl porphyrin | S1 | ~10 ns | Fluorescence/Intersystem Crossing (S1 → T1) | Dichloromethane/THF |

| 5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphyrin | S1 | 7.26 ns | Fluorescence/Intersystem Crossing | Chloroform |

Data sourced from multiple scientific studies. rsc.orgnih.gov

Singlet Oxygen Generation Quantum Yields and Mechanisms

Porphyrins are excellent photosensitizers for the production of singlet oxygen (¹O₂), a highly reactive form of oxygen that is a powerful oxidizing agent. mdpi.comresearchgate.net This property is the basis for applications such as photodynamic therapy (PDT). mdpi.com The generation of ¹O₂ by a photosensitizer like 5,10,15,20-Tetramethyl-21H,23H-porphine proceeds via a Type II photochemical mechanism. mdpi.com

The process involves the following steps:

Excitation: The porphyrin absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁).

Energy Transfer: The excited porphyrin in the T₁ state collides with a ground-state oxygen molecule (³O₂), which is naturally a triplet. Through an energy transfer process, the porphyrin returns to its ground state (S₀), and the oxygen is promoted to its excited singlet state (¹O₂). researchgate.netmdpi.com

| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

| 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin (TPPS₄) | Buffer | High (more efficient than MACE, PII) |

| Rose Bengal (Standard) | DMSO | 0.76 |

| Methylene Blue (Standard) | DMSO | 0.57 |

Data compiled from various research articles. acs.orgulisboa.pt

Photoinduced Electron Transfer in Porphyrin Assemblies

In addition to energy transfer, excited porphyrins can engage in photoinduced electron transfer (PET). This process is central to artificial photosynthesis and molecular electronics. In a typical porphyrin assembly, the excited porphyrin can act as either an electron donor or an electron acceptor, depending on the redox properties of the molecules it is coupled with.

Upon photoexcitation, the porphyrin can transfer an electron to a nearby acceptor molecule or accept an electron from a nearby donor molecule, resulting in a charge-separated state (e.g., P⁺-A⁻). dntb.gov.ua The efficiency and lifetime of this charge-separated state are critical for the system's ability to perform useful work.

Studies on porphyrin-naphthalenediimide-porphyrin triads have provided detailed insights into the dynamics of PET. mdpi.com In these systems, excitation of the porphyrin leads to an ultrafast charge separation, where an electron is transferred from the excited porphyrin to the naphthalenediimide core. mdpi.com This charge separation can occur on a picosecond timescale. The subsequent process is charge recombination, where the electron returns to the porphyrin, which is typically a slower process that regenerates the ground state. mdpi.com The relative rates of charge separation and recombination are governed by the driving forces for each reaction and the electronic coupling between the components. mdpi.com

Light-Driven Catalytic Processes and Solar Energy Conversion

The ability of this compound and related systems to absorb visible light and generate long-lived excited states makes them prime candidates for driving photocatalytic reactions and converting solar energy into chemical fuels.

Porphyrin-based systems can be used to photocatalyze the degradation of persistent organic pollutants in water. nih.govacs.orgresearchgate.net The mechanism generally involves the light-induced generation of reactive oxygen species (ROS), which then oxidize the pollutant molecules, breaking them down into less harmful substances like CO₂ and H₂O. rsc.orgnih.gov

Two primary mechanisms contribute to this process:

Type II Mechanism: As described in section 6.2, the photosensitizer generates singlet oxygen (¹O₂), which is a powerful, non-selective oxidant that reacts with a wide range of organic molecules.

Type I Mechanism: The excited porphyrin engages in electron transfer with the substrate or solvent to produce radical ions. For instance, the photoejected electron can react with dissolved oxygen to form superoxide radicals (O₂•⁻), which can lead to the formation of other ROS, such as hydroxyl radicals (•OH). rsc.org

The efficiency of degradation depends on factors such as the stability of the porphyrin under irradiation and its ability to generate ROS. acs.org While homogeneous systems are effective, immobilizing porphyrins on solid supports can enhance catalyst recovery and reuse.

Mimicking natural photosynthesis, porphyrin-based systems are extensively researched for their potential to convert solar energy into chemical fuels like hydrogen (H₂) and carbon monoxide (CO), a precursor for hydrocarbon fuels.

Photoproduction of H₂: In a typical three-component system for H₂ production, the porphyrin acts as a photosensitizer, an electron donor (sacrificial agent) provides the electrons, and a catalyst (often platinum nanoparticles) facilitates the reduction of protons to H₂. Upon illumination, the excited porphyrin is reductively quenched by the electron donor. The resulting porphyrin radical anion then transfers its electron to the catalyst, where H₂ is evolved. Nanocomposites of porphyrins and platinum nanoparticles have shown efficient electron transfer and photocatalytic activity for H₂ production.

The following table presents results from a representative photocatalytic system for CO₂ reduction.

| Photosensitizer | Catalyst | Electron Donor | Solvent | Product | Turnover Number (TON) |

| Imidazolyl-Zn Porphyrin Dimer | Rhenium(I) Tricarbonyl Complex | BIH | DMA/TEOA | CO | 2800 (after 18h) |

| Tetra(N-methyl-4-pyridyl)porphyrin Zn(II) (2) | Mn(I) Tricarbonyl Complex (1) | Ascorbic Acid | Water | CO | - |

Data from selected research on advanced photocatalytic systems. dntb.gov.ua BIH = 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole; DMA = N,N-dimethylacetamide; TEOA = triethanolamine.

Supramolecular Chemistry and Self Assembly of 5,10,15,20 Tetramethyl 21h,23h Porphine

Design Principles for Porphyrin Aggregation and Nanostructure Formation

The aggregation of porphyrins is a well-documented phenomenon driven by non-covalent interactions, leading to the formation of ordered structures with distinct photophysical properties. sciencetechindonesia.com The large, aromatic core of the porphyrin macrocycle facilitates π-π stacking interactions, which are a primary driving force for self-assembly. sciencetechindonesia.com The nature of the meso-substituents plays a crucial role in modulating these interactions and directing the final supramolecular architecture. For instance, functionalization of the porphyrin core allows for the modulation of self-assembly processes through weak intermolecular interactions such as π–π stacking, hydrogen bonding, metal coordination, hydrophobic effects, and electrostatic forces. nih.gov

The self-association of porphyrins in solution can lead to the formation of two primary types of excitonic aggregates: J-aggregates and H-aggregates. mdpi.com These aggregates are characterized by distinct shifts in their absorption spectra compared to the monomeric porphyrin.

J-aggregates , named after E.E. Jelley, exhibit a bathochromic (red) shift in the Soret absorption band. This is attributed to a side-by-side or head-to-tail arrangement of the porphyrin transition dipoles. acs.org J-aggregates are of particular interest due to their unique optical properties, including narrow absorption bands and enhanced fluorescence. acs.org The formation of J-aggregates can be influenced by factors such as pH, ionic strength, and the presence of other molecules. For example, the water-soluble anionic meso-tetrakis(4-sulfonatophenyl)porphyrin (TPPS4) is known to form J-aggregates in its diacid form through a network of hydrogen bonding, electrostatic, and hydrophobic interactions. acs.org

H-aggregates , on the other hand, show a hypsochromic (blue) shift in the Soret band, which results from a face-to-face or sandwich-type stacking of the porphyrin molecules. nih.gov This arrangement leads to a parallel orientation of the transition dipoles. The formation of H-aggregates of tetrakis(4-carboxyphenyl) porphyrin (TCPP) has been observed in the presence of polyelectrolytes in alkaline aqueous solutions. mdpi.com

The equilibrium between monomeric, J-aggregated, and H-aggregated states can often be controlled by environmental conditions. For instance, for some porphyrins, a transition from H-aggregates to J-dimer species can be induced by adjusting the ratio of a polymer to the porphyrin in solution. mdpi.com

Table 1: Spectroscopic Shifts of Porphyrin Aggregates

| Aggregate Type | Spectral Shift | Molecular Arrangement |

| J-Aggregate | Bathochromic (Red Shift) | Side-by-side or head-to-tail |

| H-Aggregate | Hypsochromic (Blue Shift) | Face-to-face or sandwich |

Beyond simple aggregation, porphyrins can self-assemble into a variety of well-defined nanostructures, including nanotubes, nanorods, and nanospheres. rsc.org The morphology of these assemblies is dictated by the specific intermolecular interactions and the geometry of the porphyrin building blocks.

For example, the self-assembly of 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine (H2TPyP) in an oil/water system has been shown to produce shuttle-like nanostructures, hollow nanospheres, and nanotubes. rsc.org The formation of these structures is influenced by the concentration of surfactants, which mediate the hydrophobic and π-π interactions between the porphyrin units. rsc.org Porphyrin nanotubes can also be formed through ionic self-assembly of oppositely charged porphyrin derivatives. rsc.org Theoretical studies have also been conducted to examine the band structures of infinite porphyrin nanostructures, including nanotubes, which are of interest for their potential electronic properties. peeksgroup.com

Role of Noncovalent Interactions in Self-Assembled Systems

Noncovalent interactions are the cornerstone of porphyrin self-assembly, providing the driving force for the formation of ordered supramolecular structures. The key interactions include:

π-π Stacking: The large, electron-rich π-system of the porphyrin macrocycle is highly conducive to π-π stacking interactions. These interactions are fundamental to the formation of both J- and H-aggregates and play a significant role in the stability of larger nanostructures. sciencetechindonesia.com

Hydrogen Bonding: Hydrogen bonding plays a crucial role in directing the self-assembly of porphyrins, particularly those with functional groups capable of hydrogen bonding, such as carboxylic acids or pyridyl groups. For instance, the hydrogen bond-driven assembly of tetra(carboxyphenyl) and tetra(carboxylatophenyl) porphyrins has been investigated to create supramolecular frameworks. rsc.org

Electrostatic Interactions: For charged porphyrin derivatives, electrostatic interactions are a dominant factor in their self-assembly. The attraction between oppositely charged species can lead to the formation of ionic self-assembled nanostructures. rsc.org Conversely, electrostatic repulsion between like charges can prevent aggregation, a principle that is often utilized to maintain porphyrins in their monomeric form in solution. nih.gov

Hydrophobic Interactions: In aqueous media, hydrophobic interactions drive the aggregation of the nonpolar porphyrin cores to minimize their contact with water molecules. This is a significant driving force for the self-assembly of amphiphilic porphyrins. acs.org

Host-Guest Chemistry and Complexation with Macrocyclic Receptors

The porphyrin macrocycle can act as a host for various guest molecules, and its periphery can be functionalized to interact with other host molecules, leading to the formation of complex supramolecular systems.

Cucurbiturils: Cucurbiturils are a family of macrocyclic host molecules that can encapsulate guest molecules in their hydrophobic cavity. The noncovalent interaction of 5,10,15,20-tetrakis(4-N-methylpyridyl)porphyrin (TMPyP) with cucurbit rsc.orguril (CB7) has been studied, revealing a 1:4 stoichiometry where each N-methylpyridyl group is "crowned" by a CB7 molecule. nih.gov This interaction is characterized by a very high binding affinity. nih.gov

Fullerenes: Fullerenes, such as C60, can act as guests for porphyrin hosts. The interaction is primarily driven by π-π stacking and van der Waals forces between the electron-rich porphyrin and the electron-deficient fullerene. Studies on the noncovalent interactions of (5,10,15,20-tetra(4-methylphenyl)porphinato)cobalt(II) with C60 have shown the formation of 2:1 complexes. nih.gov

The design of porphyrin-based host-guest systems is a vibrant area of research with potential applications in molecular recognition, sensing, and catalysis. nih.gov

Integration into Hybrid Supramolecular Materials

The unique photophysical and electronic properties of porphyrins make them attractive components for the development of hybrid materials with enhanced functionalities.

The combination of porphyrins with carbon nanomaterials like graphene and carbon nanotubes (CNTs) has led to the development of novel hybrid materials with applications in electronics, sensing, and photocatalysis. researchgate.netrsc.org The interaction between the porphyrin and the carbon nanomaterial is typically noncovalent, driven by π-π stacking between the aromatic systems of both components. researchgate.net

Porphyrin-Graphene Hybrids: The complexation of cationic 5,10,15,20-tetrakis(1-methyl-4-pyridinio)porphyrin (TMPyP) with negatively charged chemically converted graphene sheets has been demonstrated. researchgate.net This interaction is facilitated by both electrostatic attraction and π-π stacking, leading to a flattening of the porphyrin molecule on the graphene surface. researchgate.net This interaction can significantly alter the photophysical properties of the porphyrin, such as a red shift in its absorption spectrum and quenching of its fluorescence. nih.gov

Porphyrin-Carbon Nanotube Hybrids: Porphyrins can be non-covalently adsorbed onto the surface of single-walled carbon nanotubes (SWCNTs). mdpi.com This interaction can lead to the debundling of SWCNTs and the formation of stable dispersions. nih.gov The electronic coupling between the porphyrin and the SWCNT can result in efficient photoinduced electron or energy transfer, which is a key process for applications in photovoltaics and photocatalysis. nih.govacs.org The self-assembly of porphyrin polymers on the surface of SWCNTs has also been investigated, revealing the formation of well-ordered arrays. mdpi.com

Table 2: Properties and Interactions in Porphyrin-Carbon Nanomaterial Hybrids

| Hybrid System | Key Interactions | Observed Phenomena | Potential Applications |

| Porphyrin-Graphene | π-π stacking, electrostatic interactions | Porphyrin flattening, spectral shifts, fluorescence quenching | Sensors, electronics, photocatalysis |

| Porphyrin-CNT | π-π stacking, van der Waals forces | CNT debundling, photoinduced electron/energy transfer | Photovoltaics, optoelectronics, photocatalysis |

Metalloporphyrin-Based Metalla-Assemblies and Coordination Frameworks

The use of metalloporphyrins as building blocks in supramolecular chemistry allows for the construction of highly ordered, functional materials. The specific ligand 5,10,15,20-Tetramethyl-21H,23H-porphine, upon metallation, serves as a well-defined node for the creation of discrete metalla-assemblies or extended coordination frameworks. The methyl groups at the meso positions provide steric bulk and electronic modifications to the porphyrin core, influencing the self-assembly process and the final architecture of the supramolecular structure.

While the broader field of porphyrin-based metal-organic frameworks (MOFs) and coordination polymers often utilizes porphyrins with peripheral functional groups capable of forming strong, directional bonds (e.g., carboxylates or pyridyl groups), the fundamental principles of self-assembly also apply to simpler, sterically-hindered porphyrins like the metallated derivatives of this compound. The assembly is typically driven by coordination bonds between the central metal ion of the porphyrin and bridging ligands, or through axial coordination of the metal center with linker molecules.

A definitive example of a discrete metalloporphyrin assembly involving this ligand is the vanadium(IV) oxide complex, this compound vanadium(IV) oxide. Detailed structural elucidation of this compound has been achieved through single-crystal X-ray diffraction, providing precise data on its molecular geometry and crystal packing.

The crystal structure of this compound vanadium(IV) oxide was determined to be monoclinic. jst.go.jp This structural information is crucial for understanding how individual metalloporphyrin units arrange themselves in the solid state, which is a foundational aspect of designing more complex, extended frameworks. The crystallographic data provides a basis for computational modeling and prediction of the types of larger structures that could be formed using this specific metalloporphyrin as a building block.

Below is a data table summarizing the crystallographic findings for this complex.

| Parameter | Value |

| Chemical Formula | C₂₄H₂₀N₄OV |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 14.298(5) |

| b (Å) | 13.445(4) |

| c (Å) | 19.895(6) |

| β (°) | 97.487(2) |

| Z (formula units per cell) | 8 |

Table 1: Crystallographic Data for this compound vanadium(IV) oxide. jst.go.jp

While extensive research on large, porous coordination frameworks constructed exclusively from this compound is not widely documented in the scientific literature, the principles of axial coordination demonstrated in other metalloporphyrin systems are applicable. For instance, the axial sites of the central metal in a metallated tetramethylporphyrin could coordinate with bidentate ligands to form one-dimensional "shish-kebab" type polymers. The steric hindrance from the methyl groups would play a significant role in the selection of appropriate linker molecules and the resulting inter-porphyrin spacing.

The study of discrete, well-characterized molecules like the vanadium(IV) oxide complex is a critical first step toward the rational design of more intricate supramolecular architectures. The precise knowledge of bond lengths, angles, and intermolecular interactions in such a fundamental unit informs the potential for its integration into larger, functional metalla-assemblies and coordination frameworks.

Applications in Advanced Materials Science Excluding Biomedical/clinical

Porphyrin-Based Conjugated Microporous Polymers (CMPs) and Covalent Organic Frameworks (COFs)

The integration of porphyrin units, such as derivatives of 5,10,15,20-Tetramethyl-21H,23H-porphine, into porous polymer networks like Conjugated Microporous Polymers (CMPs) and Covalent Organic Frameworks (COFs) has garnered significant attention. These materials merge the inherent properties of the porphyrin macrocycle with the high surface area and structural order of the framework.

Porphyrin-based COFs are crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. nih.govresearchgate.net The rigid and planar nature of the porphyrin core is instrumental in forming well-ordered, porous crystal structures. nih.gov By modifying the peripheral methyl groups of this compound into reactive functional groups (e.g., amino or carboxyl groups), it can serve as a monomer in the synthesis of these frameworks. figshare.commdpi.com The most common linkage chemistry for constructing porphyrin-based COFs is the formation of imine bonds through the condensation of amino and aldehyde groups, a reversible reaction that facilitates the formation of crystalline structures. mdpi.com Borate ester linkages have also been employed. mdpi.com

The resulting porphyrin-based CMPs and COFs exhibit several advantageous properties. The porphyrin units, uniformly dispersed and precisely arranged within the framework, act as light-harvesting centers, a property derived from their strong absorption in the visible light spectrum (typically a strong Soret band around 400-450 nm and weaker Q bands at 500-650 nm). mdpi.com This ordered arrangement prevents the self-aggregation that often occurs with free porphyrin molecules, which can quench their photophysical activity. mdpi.com The porous nature of these frameworks allows for efficient diffusion of reactants and products, making them highly effective in applications like heterogeneous photocatalysis for hydrogen evolution and CO2 reduction. mdpi.commdpi.com

| Property | Description | Advantage in Material Application |

|---|---|---|

| High Crystallinity | Ordered arrangement of porphyrin units in a periodic network. | Predictable pore structure and enhanced charge transport. |

| Permanent Porosity | Accessible pores and high specific surface area. | Efficient mass transport for catalysis and sensing. nih.gov |

| Extended π-Conjugation | Delocalization of electrons across the 2D polyporphyrin sheets. researchgate.net | Improved light-harvesting and electrical conductivity. mdpi.com |

| Tunable Properties | Properties can be modified by changing the metal center or organic linkers. mdpi.com | Tailored functionality for specific applications like photocatalysis or gas storage. |

Functional Materials for Optoelectronic Devices and Chemical Sensing

The photophysical and electrochemical properties inherent to the porphyrin macrocycle are central to its use in optoelectronic devices and chemical sensors. worldscientific.comresearchgate.net Porphyrins exhibit strong light absorption, fluorescence, and the ability to engage in energy and electron transfer processes, making them suitable for applications such as organic photovoltaics and light-emitting materials. rsc.org

In the context of chemical sensing, porphyrin-based materials can detect a variety of analytes. For instance, thin films of porphyrin derivatives have demonstrated high sensitivity to low concentrations of gases like nitrogen dioxide (NO2). researchgate.net The sensing mechanism often relies on the modulation of the porphyrin's optical absorbance spectrum upon interaction with the analyte. researchgate.net Derivatives of this compound, such as 5,10,15,20-tetrakis-(4-carboxyphenyl)-21,23H-porphine, have been investigated for sensor technology, including the detection of TNT. porphyrin-laboratories.com Similarly, water-soluble cationic porphyrins can be used for the spectroscopic detection of heavy metal ions like lead, copper, mercury, and cadmium. porphyrin-laboratories.com

The performance of these functional materials is dictated by the specific chemical moieties appended to the porphyrin core and the choice of any central metal ion. worldscientific.com For example, palladium(II) complexes of fluorinated porphyrins are used as phosphorescent dyes in the fabrication of oxygen sensors due to their high quantum yield and photostability. The tetramethyl groups on the subject porphine provide a basic scaffold that can be functionalized to tune these properties for specific sensing or optoelectronic applications.

| Porphyrin Derivative | Target Analyte | Sensing Principle | Reference |

|---|---|---|---|

| 5,10,15,20-tetraphenylporphyrin (H2TPP) | Nitrogen Dioxide (NO2) | Change in optical absorbance spectrum. | researchgate.net |

| 5,10,15,20-Tetrakis-(4-carboxyphenyl)-21,23H-porphine (TCPP) | TNT, Heavy Metals (Cu, Cd) | Spectroscopic changes (UV-Vis). | porphyrin-laboratories.com |

| 5,10,15,20-Tetrakis-(N-methyl-4-pyridyl)-21,23H-porphine (TMPyP) | Heavy Metals (Pb, Cu, Hg, Cd) | Spectrophotometric determination. | porphyrin-laboratories.com |

| 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphine palladium(II) | Oxygen (O2) | Luminescence quenching. |

Thin Film Deposition and Characterization for Material Integration

The integration of this compound and its derivatives into functional devices often requires their processing into well-defined thin films. Various techniques have been developed to deposit high-quality porphyrin films on different substrates, enabling their use in electronics and sensors. researchgate.net

Common deposition methods include physical vapor deposition (PVD), spin coating, and the Langmuir-Blodgett (LB) technique. researchgate.net More advanced methods like oxidative chemical vapor deposition (oCVD) allow for the solvent-free, single-step synthesis of fused porphyrin thin films directly on a substrate. nih.gov This gas-phase approach circumvents the poor solubility issues associated with highly conjugated porphyrin polymers, enabling the creation of porous and conductive films. nih.govunict.it Another method involves growing porphyrin-based metal-organic framework (MOF) thin films on conductive substrates from sacrificial layers of ALD-deposited alumina, which allows for control over the film's crystallinity, morphology, and thickness. mdpi.com

Characterization of these thin films is crucial to understanding their structure and properties. Techniques such as UV-visible (UV-Vis) spectroscopy are used to confirm the preservation of the porphyrin's light-absorbing properties and to study molecular packing. researchgate.netmdpi.com X-ray photoelectron spectroscopy (XPS) and high-resolution mass spectrometry (LDI-HRMS) can elucidate the chemical composition and degree of polymerization in films created by methods like oCVD. nih.govacs.org The surface morphology and crystallinity are often investigated using scanning electron microscopy (SEM) and X-ray diffraction (XRD), respectively. mdpi.comresearchgate.net These characterization techniques are essential for correlating the film's structure with its functional performance in a device.

| Deposition Technique | Description | Key Film Characteristics | Characterization Methods |

|---|---|---|---|

| Langmuir-Blodgett (LB) / Langmuir-Schaefer (LS) | Formation of a monolayer at the air-water interface followed by transfer to a solid substrate. researchgate.net | Controlled molecular packing and orientation. researchgate.net | Surface pressure-area isotherms, Polarized UV-Vis. researchgate.net |

| Oxidative Chemical Vapor Deposition (oCVD) | Gas-phase reaction of a porphyrin monomer and an oxidant to form a polymer film. nih.gov | Conformal, insoluble, highly conjugated films with tunable porosity. nih.gov | UV-Vis-NIR, LDI-HRMS, XPS. nih.gov |

| MOF film growth from ALD layer | Conversion of an atomic layer deposition (ALD) alumina film into a porphyrin-MOF film via solvothermal synthesis. mdpi.com | Tunable thickness, crystallinity, and high optical quality. mdpi.com | SEM, XRD, UV-Vis, Photoluminescence. mdpi.com |

| Spin Coating | Deposition from a solution by spinning the substrate at high speed. | Simple, low-cost method; film quality depends on solution properties. researchgate.net | HR-TEM, XRD. researchgate.net |

Future Research Directions and Unaddressed Challenges in 5,10,15,20 Tetramethyl 21h,23h Porphine Research

Expanding Synthetic Diversity and Control for Tailored Properties

While the parent 5,10,15,20-tetramethyl-21H,23H-porphine can be synthesized, the exploration of its derivatives remains a fertile ground for discovery. Future synthetic efforts should focus on methodologies that allow for precise control over the introduction of a wide array of functional groups onto the porphyrin core and at the peripheral methyl positions. This includes the development of late-stage functionalization techniques that can modify the pre-formed porphyrin, offering a modular approach to creating a library of compounds with tailored electronic, steric, and solubility properties.

Furthermore, the synthesis of asymmetrically substituted tetramethylporphyrin derivatives presents a significant challenge and a key area for future work. Such molecules, with different functional groups at the meso-methyl positions, could lead to materials with unique directional properties, crucial for applications in molecular electronics and artificial photosynthesis. Achieving this level of synthetic control will require the development of novel synthetic strategies, potentially moving beyond the traditional condensation reactions to more sophisticated cross-coupling and C-H activation methods.

Deeper Understanding of Structure-Function Relationships Through Advanced Characterization

A comprehensive understanding of the relationship between the molecular structure of this compound and its functional properties is paramount for its rational design in various applications. While basic characterization has been performed, a deeper dive using a suite of advanced spectroscopic and analytical techniques is necessary.

High-resolution X-ray crystallography of the free-base porphyrin and a wider range of its metal complexes will provide precise geometric data, revealing subtle conformational changes induced by different metals and substituents. For instance, the crystal structure of the this compound vanadium(IV) oxide complex has been determined, offering a glimpse into its solid-state arrangement. researchgate.netjst.go.jposaka-u.ac.jposaka-u.ac.jp Advanced nuclear magnetic resonance (NMR) techniques, including two-dimensional and solid-state NMR, can elucidate the dynamics and electronic structure of these molecules in solution and in the solid state. Time-resolved spectroscopic methods, such as transient absorption and fluorescence spectroscopy, are crucial for probing the excited-state dynamics that govern their photophysical and photochemical behavior, which is fundamental to their potential use in light-harvesting and photodynamic therapy.

Predictive Computational Modeling of Complex Porphyrin Systems

Computational chemistry offers a powerful tool to complement and guide experimental research on this compound. The development of accurate and efficient computational models can provide predictive insights into the electronic structure, spectroscopic properties, and reactivity of this porphyrin and its derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict UV-visible absorption spectra, redox potentials, and other key electronic parameters.

A significant challenge lies in accurately modeling the behavior of these molecules in complex environments, such as in solution, on surfaces, or within supramolecular assemblies. The development of multiscale modeling approaches that combine quantum mechanics with molecular mechanics (QM/MM) or classical molecular dynamics simulations will be essential to capture the intricate interplay between the porphyrin and its surroundings. Such models can be used to predict how subtle changes in the molecular structure will affect its self-assembly behavior, its interaction with other molecules, and its performance in specific applications. These computational studies can significantly accelerate the discovery of new tetramethylporphyrin-based materials with desired properties.

Development of Novel Catalytic Pathways and Sustainable Chemical Processes

The catalytic potential of this compound and its metal complexes is a largely unexplored frontier. Porphyrins are known to be versatile catalysts for a wide range of chemical transformations, and the unique electronic and steric properties of the tetramethyl derivative could lead to novel catalytic activities and selectivities. Future research should focus on exploring the catalytic performance of H2TMP-metal complexes in various organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions.

A key challenge will be to design robust and recyclable catalytic systems. This could involve immobilizing the tetramethylporphyrin catalysts on solid supports, such as polymers or inorganic materials, to facilitate catalyst separation and reuse. Furthermore, there is a growing need for sustainable chemical processes that utilize environmentally benign oxidants, such as oxygen or hydrogen peroxide. The development of tetramethylporphyrin-based catalysts that can efficiently activate these oxidants would be a significant advancement in green chemistry. Investigating the reaction mechanisms through a combination of experimental and computational studies will be crucial for optimizing catalyst performance and developing new catalytic applications.

Engineering Supramolecular Architectures for Enhanced Performance in Emerging Technologies

The ability of porphyrins to self-assemble into well-defined supramolecular architectures is a key feature that can be exploited for the development of advanced materials. The methyl groups of this compound can influence its intermolecular interactions and, consequently, its self-assembly behavior. Future research should focus on engineering novel supramolecular structures based on H2TMP through various non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and metal-ligand coordination.

For instance, the formation of charge-transfer complexes between this compound and electron acceptors has been demonstrated, indicating its potential for use in organic electronic materials. researchgate.netresearchgate.net By judiciously designing complementary molecules, it should be possible to create a variety of supramolecular architectures, including nanofibers, nanotubes, and two-dimensional sheets, with tailored photophysical and electronic properties. A major challenge is to gain precise control over the self-assembly process to produce materials with long-range order and desired functionalities. These engineered supramolecular systems could find applications in areas such as organic photovoltaics, sensors, and nanoscale electronics.

Q & A

Basic: What synthetic methodologies are optimized for preparing 5,10,15,20-tetramethylporphyrin derivatives?

Answer:

The Adler-Longo method is a foundational approach for symmetrical porphyrin synthesis, involving condensation of pyrrole with methyl-substituted aldehydes under refluxing acidic conditions (e.g., propionic acid) . Modifications include adjusting stoichiometry and reaction time to control substituent symmetry. For tetramethyl derivatives, using 4-methylbenzaldehyde as a precursor and optimizing purification via column chromatography (silica gel, CH₂Cl₂/hexane) improves yield . Characterization should include UV-Vis spectroscopy (Soret band ~418 nm) and ¹H NMR to confirm methyl group integration ratios .

Basic: How can researchers validate the purity of synthesized 5,10,15,20-tetramethylporphyrins?

Answer:

Purity is assessed via:

- HPLC : Reverse-phase C18 columns with methanol/water gradients resolve porphyrin analogs .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₄₄H₃₀N₄ at m/z 614.74) .

- Elemental Analysis : Match calculated vs. experimental C/H/N ratios (e.g., C: 85.7%, H: 4.9%, N: 9.1%) .

Advanced: What experimental strategies resolve contradictions in reported solubility data for methyl-substituted porphyrins?